molecular formula C13H10BrFMgO B14875904 magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide

magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide

Cat. No.: B14875904
M. Wt: 305.42 g/mol
InChI Key: GUKJPIJQCOZLDL-UHFFFAOYSA-M
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Description

Magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and methoxy groups on the benzene ring, along with the magnesium and bromide components, contributes to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide typically involves the reaction of 2-fluoro-1-methoxy-4-phenylbenzene with a Grignard reagent, such as magnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

[ \text{2-fluoro-1-methoxy-4-phenylbenzene} + \text{MgBr}_2 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions in specialized reactors designed to handle the sensitive nature of the reagents and products. The process requires strict control of temperature, pressure, and moisture levels to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The magnesium component acts as a nucleophile, attacking electrophilic centers in other molecules.

    Oxidation-Reduction: The compound can participate in redox reactions, where the magnesium is oxidized or reduced.

    Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. Typical conditions involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be a substituted benzene derivative.

Scientific Research Applications

Magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various molecular targets. The magnesium can coordinate with electron-rich sites in other molecules, facilitating reactions such as nucleophilic substitution and coupling. The presence of the fluorine and methoxy groups on the benzene ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;2-fluoro-1-methoxybenzene;bromide
  • Magnesium;2-fluoro-4-phenylbenzene;bromide
  • Magnesium;1-methoxy-4-phenylbenzene;bromide

Uniqueness

Magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide is unique due to the specific combination of substituents on the benzene ring. The presence of both fluorine and methoxy groups, along with the phenyl group, provides a distinct set of chemical properties that can be exploited in various applications. This combination of substituents can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C13H10BrFMgO

Molecular Weight

305.42 g/mol

IUPAC Name

magnesium;2-fluoro-1-methoxy-4-phenylbenzene;bromide

InChI

InChI=1S/C13H10FO.BrH.Mg/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;;/h3-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

GUKJPIJQCOZLDL-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=[C-]C=C2)F.[Mg+2].[Br-]

Origin of Product

United States

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